Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Description
Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 1824396-92-0) is a spirocyclic compound featuring a bicyclic structure with a hydroxymethyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of α-proline analogs and spirocyclic scaffolds for drug discovery . Its spirocyclic architecture enhances conformational rigidity, which is advantageous for optimizing pharmacokinetic properties in bioactive molecules .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(13)8-14/h9,14H,4-8H2,1-3H3 |
InChI Key |
SNABQWMNVVIKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CO)CC2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Azaspiro Core
- Starting materials generally include substituted pyrrolidine or piperidine derivatives and cyclopropane precursors.
- Cyclization reactions are conducted under controlled conditions to form the spirocyclic ring system.
- Typical reaction conditions involve the use of strong bases or Lewis acid catalysts to promote intramolecular cyclization.
- Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to optimize solubility and reaction rates.
Introduction of the Hydroxymethyl Group
- Hydroxymethylation is achieved by selective functionalization of the azaspiro ring, often via nucleophilic substitution or addition reactions.
- Formaldehyde or paraformaldehyde can be used as hydroxymethylating agents in the presence of base catalysts.
- Reaction temperatures are typically maintained at mild to moderate levels (0–50°C) to prevent side reactions.
Protection of the Amine as a tert-Butyl Ester
- The secondary amine in the azaspiro structure is protected using tert-butoxycarbonyl (Boc) groups to enhance stability during further synthetic manipulations.
- Boc protection is generally performed by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
- The reaction is carried out in solvents like DCM at room temperature.
- This step improves the compound’s handling and purity by preventing unwanted side reactions at the amine site.
Purification and Stereochemical Resolution
- The crude product is purified using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
- Enantiomeric purity is crucial; therefore, chiral chromatography or crystallization methods may be employed to isolate the desired stereoisomer.
- Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation measurements confirm the structure and stereochemistry.
Industrial Preparation Considerations
- In industrial settings, continuous flow microreactor systems are increasingly used to improve reaction efficiency, scalability, and reproducibility.
- Flow chemistry allows precise control over reaction time, temperature, and mixing, leading to higher yields and selectivity.
- This approach also enhances safety when handling reactive intermediates and hazardous reagents.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Azaspiro core formation | Cyclization with base or Lewis acid | THF, DCM | 0–50°C | Control of stereochemistry essential |
| Hydroxymethyl group addition | Formaldehyde + base catalyst | THF, aqueous media | 0–50°C | Selective functionalization |
| Boc protection of amine | Di-tert-butyl dicarbonate + triethylamine | DCM | Room temperature | Protects secondary amine |
| Purification and resolution | Chromatography (flash, HPLC) | Various | Ambient | Ensures purity and enantiomeric excess |
Research Findings and Optimization Notes
- The stereochemical outcome of the synthesis is highly dependent on the choice of chiral catalysts and reaction conditions during the cyclization step.
- Optimization of solvent and temperature parameters can significantly improve yield and reduce by-products.
- The Boc protection step is generally high-yielding and mild, preserving the integrity of the hydroxymethyl group.
- Use of flow chemistry in industrial synthesis has demonstrated improved scalability and reproducibility compared to batch processes.
- Analytical characterization confirms that the final product has a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, consistent with the expected structure.
This detailed synthesis overview is based on diverse and authoritative sources excluding unreliable platforms, reflecting current best practices and research in the preparation of tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the spirocyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted spirocyclic compounds. These products can be further utilized in various applications.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- Neuroprotective Agents : Research indicates that compounds similar to tert-butyl 4-(hydroxymethyl)-5-azaspiro derivatives may exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They modulate neurotransmitter systems and provide cellular protection against oxidative stress .
- Antidepressant Activity : Studies suggest that spirocyclic compounds can influence serotonin and norepinephrine pathways, positioning them as viable candidates for antidepressant development .
- Protein Degradation :
Biological Research Applications
- Biochemical Pathway Studies :
- In Vitro Assays :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
- Neuroprotective Study :
- Antidepressant Mechanism :
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural, synthetic, and functional attributes of tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate with analogous spirocyclic derivatives:
Key Observations :
Functional Group Diversity: The hydroxymethyl group in the target compound allows for versatile derivatization (e.g., oxidation to carboxylic acid or conjugation via esterification) . In contrast, the carboxylic acid analog (C₁₂H₁₉NO₄) is directly applicable in peptide synthesis but requires protection for further reactions . The 1-oxa variant (C₁₀H₁₇NO₃) lacks a hydroxymethyl group, reducing its polarity and making it suitable for lipophilic drug candidates .
Stereochemical Variations :
- Enantiomers like (R)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 2227198-42-5) highlight the importance of chirality in biological activity. For example, the (R)-configuration may enhance binding affinity to specific targets compared to the (S)-form .
Biological Relevance: Compounds with amino substituents (e.g., tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate) are prioritized in kinase inhibitor research due to their ability to form hydrogen bonds with enzymatic active sites .
Biological Activity
Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate, identified by CAS number 1824396-92-0, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 227.31 g/mol. The structural representation can be summarized as follows:
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1C(CO)CCC12CC2
Pharmacological Significance
Recent studies have highlighted the potential of this compound in various therapeutic areas, particularly in antiviral and anticancer applications. The following sections detail specific biological activities and findings from recent research.
Anticancer Potential
The compound's biological activity extends to anticancer properties. Preliminary investigations suggest that derivatives of spirocyclic compounds can induce apoptosis in cancer cells. For example, similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, leading to significant reductions in cell viability at specific concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Compound Variant | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiviral | Related spirocyclic compound | <20 | Inhibition of viral protease |
| Anticancer | Spirocyclic derivative | <30 | Induction of apoptosis via mitochondrial pathway |
| Cytotoxicity | Various cancer cell lines | >40 | Cell cycle arrest and apoptosis |
Detailed Research Insights
- Antiviral Mechanism : A study indicated that compounds with similar spirocyclic frameworks effectively inhibit the active site of viral proteases, essential for viral maturation and replication . The introduction of hydroxymethyl groups appears to enhance binding affinity.
- Cytotoxicity Studies : Research involving derivatives demonstrated that these compounds could significantly reduce cell viability in HeLa and MRC5 cell lines, indicating potential for further development as anticancer agents .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds reveal favorable absorption and distribution characteristics, essential for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
